molecular formula C11H12N2O4 B195993 N-formylkynurenine CAS No. 1022-31-7

N-formylkynurenine

Cat. No. B195993
CAS RN: 1022-31-7
M. Wt: 236.22 g/mol
InChI Key: BYHJHXPTQMMKCA-UHFFFAOYSA-N
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Description

N-formylkynurenine (NFK) is a non-proteinogenic alpha-amino acid and a non-proteinogenic amino acid derivative . It is an intermediate in the catabolism of tryptophan and is a formylated derivative of kynurenine . The formation of NFK is catalyzed by heme dioxygenases .


Synthesis Analysis

The formation of NFK is catalyzed by heme dioxygenases . It is initially deaminated to generate an unsaturated enone .


Molecular Structure Analysis

The molecular formula of NFK is C11H12N2O4 . The IUPAC name is 2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid .


Chemical Reactions Analysis

NFK is initially deaminated to generate an unsaturated enone, which forms an adduct with piperidine and is subsequently converted into the fluorophore .


Physical And Chemical Properties Analysis

The molecular weight of NFK is 236.22 g/mol . The InChIKey is BYHJHXPTQMMKCA-UHFFFAOYSA-N .

Scientific Research Applications

  • Heme Dioxygenases

    • Field : Biochemistry
    • Application : Heme dioxygenases convert tryptophan to N-formylkynurenine, a key intermediate in the kynurenine pathway of tryptophan catabolism .
    • Method : The study used spectroscopic, kinetic, and computational methods to understand the reaction mechanism .
    • Results : The authors proposed a novel pathway involving a ferryl-oxo intermediate and a radical rearrangement .
  • Kynurenine Formamidases in Biocatalysis

    • Field : Biocatalysis
    • Application : Kynurenine formamidase is considered a promising biocatalyst to realize the hydrolysis of N-formylkynurenine (NFK) for the alternation of the environmentally unfriendly acid or base .
    • Method : The study involved investigations on the crystal structures, mechanisms, and applications in biocatalysis of the kynurenine formamidases .
    • Results : The review summarized the recent investigations and may help researchers understand kynurenine formamidase further and apply them in the preparation of Kyn for natural products synthesis and drug development .
  • Fluorescence Characteristics

    • Field : Biochemistry
    • Application : The fluorescence characteristics of N-formylkynurenine were examined in connection with the use of their fluorophores as reporters for the local environment of tryptophan in proteins .
    • Results : The study provided insights into the fluorescence characteristics of N-formylkynurenine .
  • Reactive Oxygen Species (ROS)

    • Field : Biochemistry
    • Application : Reactive oxygen species (ROS) are generated under photoinhibitory conditions and induce oxidative post-translational modifications of amino acid side chains .
    • Method : The study focused on the specific modification of tryptophan residues to N-formylkynurenine (NFK) in the CP43 and D1 core polypeptides of PSII .
    • Results : The study provided insights into the role of ROS in inducing oxidative post-translational modifications .
  • Tryptophan Metabolism

    • Field : Biochemistry
    • Application : N-formylkynurenine is an intermediate in the catabolism of tryptophan . It plays a pivotal role in metabolism and related diseases .
    • Method : The study focused on the kynurenine pathway of tryptophan metabolism, which accounts for 95% of dietary tryptophan degradation .
    • Results : The study provided insights into the regulatory and functional aspects of the kynurenine pathway .
  • Oxidative Stress Marker

    • Field : Biochemistry
    • Application : Oxidative modifications can act as markers in damaged proteins .
    • Method : The study focused on the role of reactive oxygen and oxidative stress in protein damage .
    • Results : The study provided insights into the role of N-formylkynurenine in indicating oxidative stress .
  • Photosystem II

    • Field : Biochemistry
    • Application : Specific modification of tryptophan residues to N-formylkynurenine (NFK) occurs in the CP43 and D1 core polypeptides of Photosystem II (PSII). The NFK modification has also been detected in other proteins, such as mitochondrial respiratory enzymes, and is formed by a non-random, ROS-targeted mechanism .
    • Method : The study focused on the role of reactive oxygen species (ROS) in photoinhibition and the triggers for the degradation and accelerated turnover of PSII subunits, which occur under high light .
    • Results : The study provided insights into the generation and function of NFK in PSII and other proteins .
  • Heme Dioxygenases

    • Field : Biochemistry
    • Application : Heme dioxygenases convert tryptophan to N-formylkynurenine, a key intermediate in the kynurenine pathway of tryptophan catabolism .
    • Method : The study used spectroscopic, kinetic, and computational methods to understand the reaction mechanism .
    • Results : The authors proposed a novel pathway involving a ferryl-oxo intermediate and a radical rearrangement .

Future Directions

The role of NAD+ metabolism and mitochondrial function remain major areas of focus in aging research. Kynurenine metabolism is a more recent entrant to this stage, and mechanisms linking altered kynurenine pathway activity to longevity, healthy aging, and the onset and progression of age-associated disease are being explored .

properties

IUPAC Name

2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHJHXPTQMMKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862515
Record name N'-Formylkynurenine
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Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N'-Formylkynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N'-formylkynurenine

CAS RN

1022-31-7, 3978-11-8
Record name N-Formylkynurenine
Source CAS Common Chemistry
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Record name N'-Formylkynurenine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334199
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Record name N'-Formylkynurenine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMYLKYNURENINE, (±)-
Source FDA Global Substance Registration System (GSRS)
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Record name N'-Formylkynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,010
Citations
J Basran, I Efimov, N Chauhan… - Journal of the …, 2011 - ACS Publications
Heme dioxygenases catalyze the oxidation of l-tryptophan to N-formylkynurenine (NFK), the first and rate-limiting step in tryptophan catabolism. Although recent progress has been …
Number of citations: 87 pubs.acs.org
A Pirie - Biochemical Journal, 1971 - ncbi.nlm.nih.gov
… Evidence is presented that the indole ring is split to yield N′-formylkynurenine. The possible relation of this photo-oxidative change to changes in the lens proteins of brown cataracts is …
Number of citations: 224 www.ncbi.nlm.nih.gov
M Ehrenshaft, S de Oliveira Silva, I Perdivara… - Free Radical Biology …, 2009 - Elsevier
… of tryptophan residues in proteins with radical and other oxidative species frequently lead to cleavage of the indole ring, modifying tryptophan residues into N-formylkynurenine (NFK) …
Number of citations: 62 www.sciencedirect.com
A Gieβauf, B van Wickern, T Simat, H Steinhart… - FEBS letters, 1996 - Elsevier
… Oxidized LDL contained N-formylkynurenine, kynurenine and tryptamine but no oxindolylalanine and 5-hydroxytryptophan. N-Formylkynurenine increased from an initial value of 0.21 to …
Number of citations: 81 www.sciencedirect.com
F Sakiyama, N Masuda, T Nakazawa, Y Katsuragi - Chemistry Letters, 1978 - journal.csj.jp
Tryptophan was quantitatively oxidized to kynurenine or N′-formylkynurenine on … reduced to N′-formylkynurenine, but in the acidic condition it was converted to kynurenine. …
Number of citations: 10 www.journal.csj.jp
P Tomek, BD Palmer, JU Flanagan, SPS Fung… - Analytical and …, 2013 - Springer
… in situ formation of an N-formylkynurenine-derived fluorophore (… , equating to 153 nM N-formylkynurenine, which is over 30-… Formation of an N-formylkynurenine-derived fluorophore for …
Number of citations: 29 link.springer.com
T Todorovski, M Fedorova, L Hennig… - Journal of Peptide …, 2011 - Wiley Online Library
ROS, continuously produced in cells, can reversibly or irreversibly oxidize proteins, lipids, and DNA. At the protein level, cysteine, methionine, tryptophan, and tyrosine residues are …
Number of citations: 36 onlinelibrary.wiley.com
TM Dreaden, J Chen, S Rexroth, BA Barry - Journal of Biological Chemistry, 2011 - ASBMB
… In addition to kynurenine, another known PTM of tryptophan in proteins is N-formylkynurenine (NFK). NFK may bind amines and is created as a stable double oxidation intermediate in …
Number of citations: 66 www.jbc.org
A Pirie - Biochemical Journal, 1972 - ncbi.nlm.nih.gov
… N'-Formylkynurenine can be detected by a change in the … of detection and identification of N'-formylkynurenine in the intact … the fluorescence spectrum of N'-formylkynurenine with that of …
Number of citations: 85 www.ncbi.nlm.nih.gov
Y Fukunaga, Y Katsuragi, T Izumi… - The Journal of …, 1982 - academic.oup.com
… with a concentration of 9.5 fiM of N'-formylkynurenine. The pH values were adjusted with HC1 or … 12, N'formylkynurenine fluorescence was not quenched by the protonated amino group, …
Number of citations: 136 academic.oup.com

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